molecular formula C12H16O5S2 B14058833 [(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] 4-methylbenzenesulfonate

[(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] 4-methylbenzenesulfonate

Cat. No.: B14058833
M. Wt: 304.4 g/mol
InChI Key: NFYJBUFKLQUXMY-UTUOFQBUSA-N
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Description

[(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] 4-methylbenzenesulfonate is a complex organic compound that features a thiolane ring with hydroxyl and hydroxymethyl substituents, and a 4-methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] 4-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of the thiolane ring. The hydroxyl and hydroxymethyl groups are introduced through specific reactions, such as hydroxylation and methylation. The final step involves the sulfonation of the thiolane derivative with 4-methylbenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the sulfonate group or to modify the thiolane ring.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonate group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

[(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and sulfonate groups play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways. This compound may also act as a precursor for other bioactive molecules, further extending its range of effects.

Comparison with Similar Compounds

Similar Compounds

    [(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] benzenesulfonate: Lacks the methyl group on the benzene ring, which may affect its reactivity and binding properties.

    [(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] 4-chlorobenzenesulfonate: Contains a chlorine substituent instead of a methyl group, potentially altering its chemical behavior and applications.

Uniqueness

[(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] 4-methylbenzenesulfonate is unique due to its specific combination of functional groups and stereochemistry. The presence of both hydroxyl and sulfonate groups, along with the thiolane ring, provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C12H16O5S2

Molecular Weight

304.4 g/mol

IUPAC Name

[(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C12H16O5S2/c1-8-2-4-9(5-3-8)19(15,16)17-12-10(14)7-18-11(12)6-13/h2-5,10-14H,6-7H2,1H3/t10-,11-,12+/m1/s1

InChI Key

NFYJBUFKLQUXMY-UTUOFQBUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2[C@@H](CS[C@@H]2CO)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(CSC2CO)O

Origin of Product

United States

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